molecular formula C17H11N3O3 B8428406 6-(7H-pyrrolo[2,3-d]pyrimidin-4-yloxy)-1-naphthoic acid

6-(7H-pyrrolo[2,3-d]pyrimidin-4-yloxy)-1-naphthoic acid

Cat. No.: B8428406
M. Wt: 305.29 g/mol
InChI Key: KBBAISXTNAHBJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(7H-pyrrolo[2,3-d]pyrimidin-4-yloxy)-1-naphthoic acid is a useful research compound. Its molecular formula is C17H11N3O3 and its molecular weight is 305.29 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C17H11N3O3

Molecular Weight

305.29 g/mol

IUPAC Name

6-(7H-pyrrolo[2,3-d]pyrimidin-4-yloxy)naphthalene-1-carboxylic acid

InChI

InChI=1S/C17H11N3O3/c21-17(22)13-3-1-2-10-8-11(4-5-12(10)13)23-16-14-6-7-18-15(14)19-9-20-16/h1-9H,(H,21,22)(H,18,19,20)

InChI Key

KBBAISXTNAHBJZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)OC3=NC=NC4=C3C=CN4)C(=C1)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Cs2CO3 (23.4 g, 71.9 mmol) was added in one portion to a solution of 6-hydroxy-1-naphthoic acid (5.41 g, 28.7 mmol) and 6-chloro-7-deazapurine (3.68 g, 24.0 mmol) in DMSO (47.9 ml) at RT. The resulting mixture was heated to 100° C. and stirred for 14 hours. The mixture was cooled to RT and neutralized to a pH of 7 with 6N HCl. Solid material proceeded to crash out of solution. The entire mixture was centrifuged and the liquid was decanted. To the solid was added saturated aqueous NaHCO3 and the resulting mixture was agitated over night on a rotating plate. The mixture was centrifuged again and decanted into a 1 L flask. The solution was acidified to neutral pH, centrifuged again and decanted. EtOAc was added to the solid material, the mixture centrifuged and the liquid was decanted to reveal the desired compound. MS (ESI, pos. ion) m/z: 306.1 (M+1). Mass Calc'd for C18H15NO3: 305.08.
Name
Cs2CO3
Quantity
23.4 g
Type
reactant
Reaction Step One
Quantity
5.41 g
Type
reactant
Reaction Step One
Quantity
3.68 g
Type
reactant
Reaction Step One
Name
Quantity
47.9 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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